Cas no 82679-58-1 (D-THREONINE BENZYL ESTER)

D-Threonine benzyl ester is a chiral building block widely used in organic synthesis and pharmaceutical applications. Its key advantages include high enantiomeric purity, making it valuable for asymmetric synthesis and peptide modifications. The benzyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. This compound serves as a versatile intermediate in the preparation of bioactive molecules, particularly in the development of peptidomimetics and enzyme inhibitors. Its stability under standard storage conditions ensures consistent performance in synthetic workflows. The product is characterized by reliable reproducibility, meeting stringent quality requirements for research and industrial-scale applications.
D-THREONINE BENZYL ESTER structure
D-THREONINE BENZYL ESTER structure
Product Name:D-THREONINE BENZYL ESTER
CAS No:82679-58-1
MF:C11H15NO3
MW:209.241703271866
CID:988082
PubChem ID:7019772
Update Time:2025-06-10

D-THREONINE BENZYL ESTER Chemical and Physical Properties

Names and Identifiers

    • D-THREONINE BENZYL ESTER
    • benzyl (2R,3S)-2-amino-3-hydroxybutanoate
    • H-D-Thr-OBn
    • D-Threonine, phenylmethyl ester
    • MFCD02094345
    • (2R,3S)-Benzyl 2-amino-3-hydroxybutanoate
    • DTXSID10427168
    • H-D-Thr-OBzl
    • D-Threonine phenylmethyl ester
    • G68732
    • IHRYAQVOEVWURS-WCBMZHEXSA-N
    • SCHEMBL14908325
    • 82679-58-1
    • Inchi: 1S/C11H15NO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,8,10,13H,7,12H2,1H3/t8-,10+/m0/s1
    • InChI Key: IHRYAQVOEVWURS-WCBMZHEXSA-N
    • SMILES: C(C1C=CC=CC=1)OC(=O)[C@H](N)[C@@H](O)C

Computed Properties

  • Exact Mass: 209.10519334g/mol
  • Monoisotopic Mass: 209.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.5
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • Density: 1.180±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (33 g/l) (25 º C),

D-THREONINE BENZYL ESTER Pricemore >>

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D-THREONINE BENZYL ESTER Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  overnight, reflux
Reference
Stereoselective Synthesis of Natural and Non-natural Thomsen-nouveau Antigens and Hydrazide Derivatives
Shaik, Ahmad Ali; et al, Organic Letters, 2015, 17(11), 2582-2585

Production Method 2

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  25 h, reflux
Reference
Synthesis of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-(O-methyl)-D-allothreonine a substrate for isopenicillin-N synthase and its O-methyl-D-threonine epimer
Petursson, Sigthor; et al, Tetrahedron, 1998, 54(22), 6001-6010

D-THREONINE BENZYL ESTER Raw materials

D-THREONINE BENZYL ESTER Preparation Products

D-THREONINE BENZYL ESTER Related Literature

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